1-(2-Furyl)-1,3-butanedione

Description

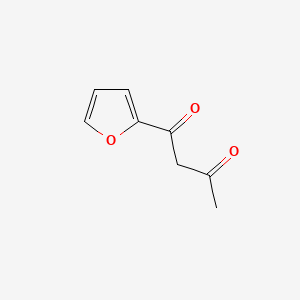

1-(2-Furyl)-1,3-butanedione (CAS 25790-35-6) is a β-diketone derivative characterized by a furan ring substituted at the 1-position of the 1,3-butanedione backbone. Its molecular formula is C₈H₈O₃ (molecular weight: 152.14 g/mol) . The compound is notable for its applications in flavoring agents due to its aromatic furyl group, which contributes to its sensory properties . Additionally, it serves as a ligand in luminescent rare earth complexes (e.g., europium and terbium), highlighting its utility in materials science .

Propriétés

IUPAC Name |

1-(furan-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYKJDYMMUIUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067150 | |

| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25790-35-6 | |

| Record name | 1-(2-Furanyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25790-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025790356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-furyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Furanyl)-1,3-butanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1,3-butanedione can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of biomass-derived furfural as a starting material. The process includes the catalytic conversion of furfural to the target compound using eco-friendly reagents and reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Furyl)-1,3-butanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis Applications

1-(2-Furyl)-1,3-butanedione serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation : This compound can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions yield alcohols or other reduced forms.

- Substitution : The furan ring allows for electrophilic and nucleophilic substitutions, leading to a variety of derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Substituted furans | Halogens, acids, bases |

Medicinal Applications

Research has indicated that this compound may have therapeutic potential. Studies have explored its effects on various biological targets:

- Anticancer Activity : Compounds related to this compound have demonstrated cytotoxic effects against cancer cells. For example, beta-diketones have been evaluated for their ability to induce apoptosis in tumor cells .

- Antiparasitic Properties : Some derivatives exhibit activity against parasites such as Trypanosoma cruzi, suggesting potential uses in treating diseases like Chagas disease .

Case Study: Anticancer Activity

A study evaluated various beta-diketones for their cytotoxic profiles against oral human normal and tumor cells. Among the tested compounds, certain derivatives of this compound showed promising results with significant cytotoxicity against specific cancer cell lines .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. Its role as a monomer in polymerization processes contributes to the development of biodegradable materials from biomass-derived feedstocks .

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer for biodegradable polymers |

| Resin Manufacturing | Contributes to the formulation of industrial resins |

Mécanisme D'action

The mechanism by which 1-(2-Furyl)-1,3-butanedione exerts its effects involves interactions with various molecular targets and pathways. The furan ring can participate in electron-donating and electron-withdrawing interactions, influencing the reactivity and stability of the compound. These interactions are crucial for its role in organic synthesis and potential biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table compares 1-(2-furyl)-1,3-butanedione with key analogues, emphasizing substituent effects on properties and applications:

Reactivity and Functional Differences

- Electron-Withdrawing Groups (e.g., CF₃) : Trifluoro-substituted derivatives (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione) exhibit enhanced reactivity in regioselective pyrazole formation due to increased electrophilicity of the diketone moiety .

- Aromatic vs. Heteroaromatic Substituents :

- Hydroxy-Phenyl Derivatives: These compounds (e.g., 1-(2-hydroxyphenyl)-1,3-butanedione) are intermediates in chromone synthesis and pharmaceuticals, leveraging phenolic hydroxyl groups for further functionalization .

Activité Biologique

1-(2-Furyl)-1,3-butanedione, also known as furyl diketone, is an organic compound with the molecular formula CHO. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: CHO

- CAS Number: 25790-35-6

- Structure: The compound features a furyl ring connected to a diketone moiety, which is crucial for its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, including:

- Antioxidant Activity: It has been shown to possess significant antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases.

- Antimicrobial Properties: Research indicates that this compound has antimicrobial effects against various pathogens. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infections .

- Anticancer Effects: The compound has been investigated for its anticancer properties. It has shown the ability to inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer models. The underlying mechanism may involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound can interact with specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit certain kinases that are critical for cancer cell growth and survival .

- Metal Chelation: As a diketone, this compound can chelate metal ions, which may contribute to its antioxidant and antimicrobial activities by reducing metal-catalyzed oxidative reactions .

- Gene Expression Modulation: Studies suggest that this compound may influence gene expression related to stress response and apoptosis pathways. This modulation can enhance cellular resistance to oxidative damage and promote cell death in cancerous cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study: A study published in 2017 evaluated the antimicrobial efficacy of this compound against Plasmodium falciparum. The results indicated that the compound exhibited significant inhibitory effects on the growth of the parasite, highlighting its potential as an antimalarial agent .

- Anticancer Research: In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in breast cancer cells, triggering apoptotic pathways .

Comparative Data Table

Q & A

Q. What are the established synthetic routes for 1-(2-Furyl)-1,3-butanedione in academic research?

The compound is primarily synthesized via cyclocondensation reactions . A documented method involves reacting this compound derivatives (e.g., trifluorinated analogs) with amidines (NH₂C(NH)X, where X = OR, NH₂, SMe) under controlled conditions to form pyrimidine derivatives . For non-fluorinated analogs, classical diketone synthesis routes, such as Claisen condensations between furan-containing esters and ketones, are applicable. Solvent selection (e.g., ethanol, tetrahydrofuran) and catalysts (e.g., piperidine) are critical for yield optimization.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR to confirm the furyl and diketone moieties.

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~3100 cm (aromatic C–H).

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (152.14 g/mol) .

- X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is widely used for refinement .

Q. How can researchers confirm the purity of synthesized this compound?

- Chromatography : HPLC or GC-MS to detect impurities.

- Melting Point Analysis : Compare observed values (e.g., 45–46°C in CCl₄ ) with literature data.

- Elemental Analysis : Verify C, H, and O percentages against theoretical values.

Advanced Questions

Q. How can discrepancies in reported melting points of this compound be resolved methodologically?

Discrepancies (e.g., 45–46°C in CCl₄ vs. unspecified in other studies) often arise from solvent effects or polymorphic forms. To resolve:

- Use differential scanning calorimetry (DSC) for solvent-free measurement.

- Standardize recrystallization solvents (e.g., CCl₄ vs. ethanol) and report conditions explicitly.

- Cross-validate with X-ray diffraction to identify polymorphs .

Q. What strategies are effective in optimizing cyclocondensation reactions involving this compound for heterocyclic synthesis?

- Catalyst Screening : Test bases (e.g., piperidine, DBU) to enhance reaction rates .

- Stoichiometric Ratios : Vary amidine:diketone ratios (1:1 to 1:2) to minimize side products.

- Temperature Control : Reflux in ethanol (70–80°C) balances yield and decomposition risks.

- In Situ Monitoring : Use TLC or inline IR to track reaction progress.

Q. How do solvent interactions influence the crystallization behavior of this compound in X-ray diffraction studies?

Solvent polarity affects crystal packing and diffraction quality. For example:

- Non-polar solvents (e.g., CCl₄) may yield larger, more ordered crystals.

- Polar solvents (e.g., ethanol) can introduce hydrogen bonding, altering unit cell parameters.

- Pre-screen solvents using the SHELXD program for phase determination .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.